molecular formula C12H25NO B15230233 N-(1-cyclohexylethyl)-3-methoxypropan-1-amine

N-(1-cyclohexylethyl)-3-methoxypropan-1-amine

Katalognummer: B15230233
Molekulargewicht: 199.33 g/mol
InChI-Schlüssel: WODUXAHVWCQFJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyclohexylethyl)-3-methoxypropan-1-amine: is an organic compound that belongs to the class of amines It features a cyclohexyl group attached to an ethyl chain, which is further connected to a methoxypropan-1-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclohexylethyl)-3-methoxypropan-1-amine typically involves the reaction of 1-cyclohexylethylamine with 3-methoxypropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the hydrogenation process. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-(1-cyclohexylethyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(1-cyclohexylethyl)-3-methoxypropan-1-amine is used as a building block in organic synthesis. It can be employed in the preparation of various complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of amine derivatives on cellular processes. It may serve as a model compound to investigate the interactions between amines and biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its unique structure may contribute to the development of drugs with specific pharmacological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(1-cyclohexylethyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    N-(1-cyclohexylethyl)glycine: A similar compound with a glycine moiety instead of the methoxypropan-1-amine group.

    N-(1-cyclohexylethyl)benzylamine: Features a benzyl group instead of the methoxypropan-1-amine group.

    N-(1-cyclohexylethyl)ethanolamine: Contains an ethanolamine group instead of the methoxypropan-1-amine group.

Uniqueness: N-(1-cyclohexylethyl)-3-methoxypropan-1-amine is unique due to the presence of the methoxypropan-1-amine moiety, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C12H25NO

Molekulargewicht

199.33 g/mol

IUPAC-Name

N-(1-cyclohexylethyl)-3-methoxypropan-1-amine

InChI

InChI=1S/C12H25NO/c1-11(13-9-6-10-14-2)12-7-4-3-5-8-12/h11-13H,3-10H2,1-2H3

InChI-Schlüssel

WODUXAHVWCQFJX-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCCCC1)NCCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.